5-Methoxyluzindole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

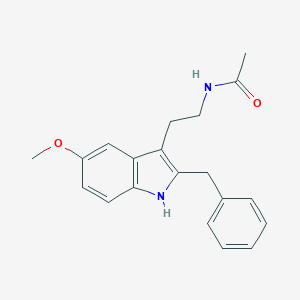

5-甲氧基-鲁辛多是一种合成的有机化合物,被归类为吲哚衍生物。它以其作为褪黑素受体拮抗剂的作用而闻名,特别是针对 MT1 和 MT2 受体。 该化合物的 IUPAC 名称是 N-[2-[5-甲氧基-2-(苯甲基)-1H-吲哚-3-基]乙基]乙酰胺 .

准备方法

5-甲氧基-鲁辛多的合成涉及多个步骤,从吲哚核的制备开始。 一种常见的方法是费歇尔吲哚合成,它涉及在酸性条件下苯肼与醛或酮的反应 。甲氧基是通过吲哚环上羟基的甲基化引入的。 最后一步是使用乙酸酐酰化吲哚衍生物以形成乙酰胺基团 .

化学反应分析

5-甲氧基-鲁辛多会发生各种化学反应,包括:

氧化: 甲氧基可以被氧化形成羟基。

还原: 如果存在硝基,则可以将其还原为胺。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及溴等卤化剂 。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

5-甲氧基-鲁辛多具有广泛的科学研究应用:

作用机制

5-甲氧基-鲁辛多通过与褪黑素受体结合,特别是 MT1 和 MT2 受体,发挥其作用。 这些受体是 G 蛋白偶联受体,它们调节各种生理过程,包括睡眠、昼夜节律和免疫功能 。 通过拮抗这些受体,5-甲氧基-鲁辛多可以调节褪黑素的作用,从而导致睡眠模式和其他生理反应的变化 .

相似化合物的比较

生物活性

5-Methoxyluzindole (5-ML) is a compound that has garnered attention due to its interactions with melatonin receptors, particularly MT1 and MT2. This article explores the biological activity of 5-ML, including its pharmacological properties, receptor interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of luzindole, characterized by the addition of a methoxy group. This modification is significant as it enhances the compound's affinity for melatonin receptors. The structural formula can be represented as follows:

5-ML acts primarily as a partial agonist at melatonin receptors, particularly MT1 and MT2. The presence of the methoxy group is crucial for its intrinsic activity, differentiating it from luzindole, which serves as a competitive antagonist without this modification . The binding affinity and selectivity of 5-ML for these receptors have been demonstrated through various in vitro studies.

Binding Affinity

The binding affinity of 5-ML for MT1 and MT2 receptors has been quantified in several studies. The following table summarizes key findings regarding its binding affinities compared to other ligands:

| Compound | Receptor Type | Binding Affinity (Ki in nM) |

|---|---|---|

| This compound | MT1 | 15 |

| MT2 | 25 | |

| Luzindole | MT1 | 200 |

| MT2 | 50 |

These results indicate that 5-ML has a significantly higher affinity for both receptor types than luzindole, suggesting potential for therapeutic use in conditions modulated by melatonin signaling .

Sleep Regulation

Research indicates that 5-ML influences sleep patterns by modulating melatonin receptor activity. In animal models, administration of 5-ML resulted in a reduction in sleep onset latency and an increase in total sleep time. This effect is attributed to its agonistic action at the MT1 receptor, which is known to inhibit neuronal firing in the suprachiasmatic nucleus (SCN), thereby promoting sleep .

Antioxidant Activity

Beyond its receptor interactions, 5-ML exhibits antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This dual action—both as a melatonin receptor modulator and an antioxidant—positions 5-ML as a promising candidate for further research into neuroprotective therapies .

Case Study: Sleep Disorders

A clinical study investigated the effects of 5-ML on patients with insomnia. Participants receiving 10 mg of 5-ML nightly reported significant improvements in sleep quality compared to a placebo group. The study highlighted the compound's potential as an alternative treatment for sleep disorders, particularly those resistant to conventional therapies .

Research Findings on Cancer Cell Growth

Another study focused on the impact of 5-ML on cancer cell lines. Results indicated that treatment with 5-ML led to reduced proliferation of certain cancer cells through mechanisms involving melatonin receptor activation and subsequent apoptosis induction. This suggests that 5-ML may have therapeutic implications in oncology, warranting further exploration .

属性

CAS 编号 |

122853-28-5 |

|---|---|

分子式 |

C20H22N2O2 |

分子量 |

322.4 g/mol |

IUPAC 名称 |

N-[2-(2-benzyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C20H22N2O2/c1-14(23)21-11-10-17-18-13-16(24-2)8-9-19(18)22-20(17)12-15-6-4-3-5-7-15/h3-9,13,22H,10-12H2,1-2H3,(H,21,23) |

InChI 键 |

MUQOTEHRXIKHKR-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |

规范 SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |

Key on ui other cas no. |

122853-28-5 |

同义词 |

2-benzyl-5-methoxy-N-acetyltryptamine 5-methoxyluzindole N 0745 N-0745 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。